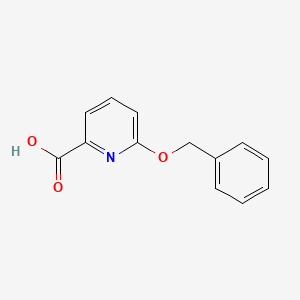

6-(Benzyloxy)pyridine-2-carboxylic acid

Description

Historical Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Medicinal Chemistry

Pyridine, a basic heterocyclic compound structurally related to benzene (B151609), has been a cornerstone in medicinal chemistry for decades. wikipedia.orgnih.gov Its derivatives, particularly pyridine carboxylic acids, are found in a multitude of natural and synthetic compounds with therapeutic value. nih.gov The nitrogen atom in the pyridine ring is a key feature, as it can form hydrogen bonds with biological receptors, which can enhance the pharmacokinetic properties of drug molecules. nih.gov

Historically, the study of pyridine and its derivatives dates back to the 19th century. wikipedia.org The recognition of their potential as therapeutic agents grew significantly throughout the 20th century. Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—serve as fundamental scaffolds in drug development due to their wide range of biological activities and the relative ease with which they can be synthesized and modified. nih.gov

The versatility of the pyridine scaffold has led to its incorporation into over 7,000 drug molecules. nih.gov Many approved drugs are derived from pyridine carboxylic acid isomers, highlighting their importance in treating a variety of conditions, including infections, inflammation, and cancer. nih.gov The development of drugs such as isoniazid (B1672263) (an antitubercular agent) and niacin (vitamin B3, used to treat high cholesterol) underscores the long-standing significance of this class of compounds in medicine. nih.govresearchgate.net

Significance of the Benzyloxy Moiety in Pyridine Scaffolds

The benzyloxy group, which consists of a benzyl (B1604629) group linked to an oxygen atom, is a significant pharmacophore and a common protecting group in organic synthesis. nih.govwikipedia.org When attached to a pyridine scaffold, it can serve several critical functions.

In medicinal chemistry, the benzyloxy moiety can influence a molecule's biological activity. It can participate in crucial interactions with biological targets, such as enzymes. For instance, the benzyloxy pharmacophore is a key feature in the structure of Safinamide, a drug used for Parkinson's disease, where it contributes to its mechanism of action. nih.gov The presence of this group can also enhance a compound's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. nih.gov

In synthetic chemistry, the benzyl group is frequently used as a protecting group for alcohols and carboxylic acids because of its stability under various reaction conditions and its ease of removal through methods like hydrogenolysis. wikipedia.org In the context of 6-(benzyloxy)pyridine-2-carboxylic acid, the benzyloxy group can be seen as protecting the hydroxyl group at the 6-position of the pyridine ring, allowing for selective reactions at the carboxylic acid function. The synthesis of 2-benzyloxypyridine itself is a well-established process, often involving the reaction of 2-chloropyridine (B119429) with benzyl alcohol. beilstein-journals.org

Current Research Landscape and Future Directions for this compound

Current research involving this compound primarily focuses on its application as a synthetic intermediate. Its bifunctional nature—possessing both a nucleophilic/coordinating pyridine nitrogen and an electrophilic carboxylic acid—makes it a valuable precursor for creating more elaborate molecular architectures.

Researchers are exploring its use in the synthesis of novel ligands for metal complexes and as a building block for new pharmaceutical candidates. The combination of the rigid pyridine core and the flexible benzyloxy side chain allows for the design of molecules with specific three-dimensional conformations, which is crucial for targeted drug design.

Future research is likely to continue leveraging the unique structural features of this compound. Potential areas of investigation include:

Development of Novel Catalysts: The pyridine-2-carboxylic acid moiety is known to act as an efficient catalyst in certain organic reactions. rsc.org Further functionalization could lead to new, highly selective catalysts.

Synthesis of Bioactive Molecules: As a derivative of the versatile pyridine scaffold, it remains a promising starting material for the discovery of new therapeutic agents. mdpi.com Research may focus on synthesizing libraries of compounds derived from this compound to screen for various biological activities.

Materials Science: The ability of pyridine derivatives to coordinate with metals opens up possibilities for its use in the development of new materials, such as metal-organic frameworks (MOFs), with potential applications in gas storage, separation, and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQAXRMOPNGIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679681 | |

| Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149744-21-8 | |

| Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Benzyloxy Pyridine 2 Carboxylic Acid

Precursor Synthesis and Derivatization

The synthesis of 6-(benzyloxy)pyridine-2-carboxylic acid often begins with the construction and subsequent modification of foundational precursor molecules. This multi-step approach allows for controlled introduction of functional groups.

Synthesis of Pyridine-2,6-dicarboxylic acid as a Precursor

Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, serves as a fundamental building block. Its synthesis can be achieved through several methods, most notably the oxidation of 2,6-dimethylpyridine (B142122) (2,6-lutidine).

One established industrial method involves the oxidation of 2,6-dimethylpyridine using hexavalent chromium salts in an acidic environment. google.com This process typically proceeds in two stages. First, an addition compound is formed between the dicarboxylic acid and chromic anhydride. In the second stage, this intermediate complex undergoes hot hydrolysis to isolate the final high-purity pyridine-2,6-dicarboxylic acid. google.com Alternative oxidation strategies include direct chemical oxidation using various oxidizing agents. google.com

Another route involves the hydrolysis of precursors like 4-substituted pyridine-2,6-dicarboxylic acid esters. For instance, 4-chloropyridine-2,6-dicarboxylic acid methyl ester can be hydrolyzed with a sodium hydroxide (B78521) solution to yield the dicarboxylic acid. bloomtechz.com A more recent "one-pot" method has been developed starting from pimelic acid or its diester, which undergoes halogenation, cyclization with ammonia (B1221849) to form a dihydropyridine (B1217469) derivative, and subsequent oxidation to produce pyridine-2,6-dicarboxylic acid. google.com

| Starting Material | Reagents | Product | Key Features |

| 2,6-Dimethylpyridine | Hexavalent chromium, Acid | Pyridine-2,6-dicarboxylic acid | Two-stage process involving a chromium complex intermediate. google.com |

| 4-Chloropyridine-2,6-dicarboxylic acid methyl ester | Sodium hydroxide solution | Pyridine-2,6-dicarboxylic acid | Hydrolysis of a diester precursor. bloomtechz.com |

| Pimelic acid or diester | Halogenating agent, Ammonia, Oxidant | Pyridine-2,6-dicarboxylic acid | "One-pot" process with high atom economy. google.com |

Preparation of 2-Benzyloxypyridine

2-Benzyloxypyridine is another crucial intermediate, formed by attaching a benzyl (B1604629) ether to the pyridine (B92270) ring. The most common method for its preparation is the reaction of 2-chloropyridine (B119429) with benzyl alcohol. d-nb.infonih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 2-Chloropyridine | Benzyl alcohol | Potassium hydroxide (KOH) | Toluene (B28343) | 2-Benzyloxypyridine | ~97% d-nb.info |

| 4-Chloropyridone | Benzyl bromide | Silver carbonate (Ag2CO3) | Benzene (B151609) | 2-Benzyloxypyridine | N/A |

Conversion of 6-Chloro N-oxide to 6-oxo Compound

The use of pyridine N-oxides is a common strategy to alter the reactivity of the pyridine ring, facilitating substitutions at the 2- and 4-positions. scripps.eduwikipedia.org The N-oxide group activates the ring towards nucleophilic attack. For the synthesis of this compound, a precursor such as 6-chloro-pyridine-2-carboxylic acid N-oxide can be envisioned.

The conversion of a 6-chloro substituent on a pyridine N-oxide to a 6-oxo (or the tautomeric 6-hydroxy) group is a key transformation. The N-oxide functionality makes the C6 position more susceptible to nucleophilic substitution. A benzyloxy group can be introduced at the N-oxide oxygen, forming an O-benzyl pyridinium (B92312) species. This intermediate can then undergo rearrangement or substitution reactions. The final target molecule, 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a known compound, suggesting a synthetic route that maintains the N-benzyloxy group while establishing the 6-oxo functionality. sigmaaldrich.com The general strategy involves the reaction of an activated pyridine N-oxide with a nucleophile. For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom, which can then be displaced by a nucleophile like a hydroxide or alkoxide, followed by tautomerization to the more stable pyridone form. wikipedia.org

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in fewer steps, often by directly introducing the key functional groups onto a pyridine scaffold.

Carboxyl Insertion Reactions

Direct carboxylation of a pyridine ring presents an attractive and atom-economical synthetic route. These reactions typically involve the insertion of carbon dioxide (CO2) into a C-H bond. While challenging, methods for the direct carboxylation of pyridines have been developed.

Recent research has demonstrated the C-4 selective carboxylation of pyridines using CO2. chemistryviews.org This process involves an initial C-H phosphination of the pyridine, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO2 at atmospheric pressure. Although this specific method targets the C-4 position, it highlights the feasibility of direct CO2 insertion into the pyridine ring under relatively mild conditions. chemistryviews.org Achieving regioselectivity for the C-2 or C-6 position would require a different catalytic system or a directing group strategy. Another approach involves the oxidative coupling of unsaturated hydrocarbons and CO2 at a nickel center, forming nickelacyclic carboxylates, demonstrating the utility of transition metals in mediating CO2 insertion reactions. researchgate.net

Palladium-Catalyzed Carbonylation Reactions for Pyridine Carboxylic Acid Esters

Palladium-catalyzed reactions are powerful tools for forming C-C bonds and introducing carbonyl groups. The carbonylation of a suitable pyridine precursor can directly yield a pyridine carboxylic acid or its ester derivative.

This approach often involves the reaction of a halo-pyridine with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst and a base. For the synthesis of this compound, a potential precursor would be 2-bromo-6-benzyloxypyridine. Palladium-catalyzed carbonylation of this precursor with CO and a suitable alcohol would yield the corresponding ester, which can then be hydrolyzed to the carboxylic acid.

Related palladium-catalyzed carbonylative cyclizations have been developed for 2-benzylpyridines, where an ortho C-H bond is activated and carbonylated to form pyridoisoquinolinones. rsc.org While not a direct synthesis of the target acid, this demonstrates the power of palladium catalysis to functionalize the C-H bond adjacent to the nitrogen in a pyridine ring. Furthermore, palladium-catalyzed esterification of carboxylic acids with aryl iodides has been established, showcasing the versatility of palladium in C-O bond formation, which could be relevant in alternative synthetic strategies. acs.org

Protective Group Chemistry in Synthesis

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to ensure the chemoselectivity of reactions. wikipedia.org By temporarily masking a reactive functional group, chemists can perform transformations on other parts of the molecule without unintended side reactions. wikipedia.org The benzyl group is a commonly employed protecting group for hydroxyl functionalities due to its relative stability and the various methods available for its removal. wikipedia.orgcommonorganicchemistry.com

Benzyl Protection Strategies for Hydroxyl Groups

The introduction of a benzyl group to protect a hydroxyl moiety, such as in the precursor 6-hydroxypyridine-2-carboxylic acid, is a critical step in the synthesis of the target compound. This transformation is typically achieved through the reaction of the hydroxyl group with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a base. commonorganicchemistry.com The base serves to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the halide from the benzyl group.

Another approach involves the use of reagents specifically designed for benzylation under neutral conditions, which can be advantageous when working with base-sensitive substrates. sigmaaldrich.com One such reagent is 2-benzyloxy-1-methylpyridinium triflate, developed by Dudley and coworkers. sigmaaldrich.comorganic-chemistry.org This method allows for the benzylation of alcohols and carboxylic acids without the need for strong acidic or basic promoters. sigmaaldrich.com

A patented synthetic route for a related compound, 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, illustrates a practical application of benzyl protection. In this procedure, 1-hydroxy-6-carboxy-2(1H)-pyridinone is treated with benzyl chloride in the presence of anhydrous potassium carbonate in methanol. The mixture is refluxed, leading to the formation of the desired benzylated product with a high yield of 91%.

Table 1: Benzyl Protection Strategies for Hydroxyl Groups

| Reagent | Base/Promoter | Solvent | Conditions | Reference |

| Benzyl bromide (BnBr) | Base (e.g., NaH, K2CO3) | DMF, THF | Varies | commonorganicchemistry.com |

| Benzyl chloride (BnCl) | Base (e.g., K2CO3) | Methanol | Reflux | |

| 2-Benzyloxy-1-methylpyridinium triflate | Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | Room Temperature | sigmaaldrich.comorganic-chemistry.org |

| Benzyl trichloroacetimidate | Acid (e.g., TfOH) | Dichloromethane/Cyclohexane | Room Temperature | sigmaaldrich.com |

Deprotection Methodologies

The removal of the benzyl protecting group, or deprotection, is a crucial final step to unveil the free hydroxyl group if required in a multi-step synthesis. The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis. wikipedia.orgcommonorganicchemistry.com This reaction involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). commonorganicchemistry.com The reaction is usually carried out in solvents such as methanol, ethanol (B145695), or ethyl acetate. commonorganicchemistry.com This method is generally clean and efficient, with the primary byproduct being toluene.

Alternative deprotection strategies exist for substrates that are not compatible with catalytic hydrogenation, for instance, those containing other reducible functional groups like alkenes or alkynes. In such cases, acidic conditions can be employed to cleave the benzyl ether, although this method is less common. wikipedia.org

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound and its analogues is contingent upon the careful optimization of reaction conditions. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst and ligand system.

Solvent Effects and Reaction Temperature Control

The solvent can significantly influence the rate and outcome of a chemical reaction. researchgate.net In the context of reactions involving pyridine carboxylic acids, studies have shown that the nature of the solvent plays a crucial role. For instance, the reaction rates for the esterification of isomeric pyridine carboxylic acids were found to be higher in protic solvents compared to aprotic solvents. researchgate.net The use of pyridine itself as a solvent has been shown to have a beneficial effect in certain reactions, such as the Knoevenagel−Doebner reaction, by stabilizing charged intermediates and lowering activation energy barriers. acs.org

Reaction temperature is another critical parameter that is often optimized to maximize yield and minimize reaction time. researchgate.net For instance, in the synthesis of symmetrical bis(benzhydryl)ethers, screening different temperatures revealed that 110°C provided the best results under solvent-free conditions. researchgate.net In the oxidation of picoline derivatives to their corresponding carboxylic acids, temperature control is essential to balance the rate of conversion with the prevention of side reactions like decarboxylation. mdpi.com Increasing the temperature from 170°C to 210°C was found to increase both the conversion of 3-picoline and the selectivity for nicotinic acid. mdpi.com

Catalyst Selection and Ligand Design

The strategic selection of catalysts and ligands is paramount for achieving high efficiency and regioselectivity in the functionalization of pyridine rings. beilstein-journals.orgnih.gov Transition-metal catalysis, particularly with metals like palladium, rhodium, nickel, and copper, has emerged as a powerful tool for C-H functionalization, allowing for the direct introduction of various functional groups onto the pyridine core. beilstein-journals.orgnih.govacs.org

For the carboxylation of pyridines, a challenging transformation, specific catalytic systems have been developed. A notable example is the copper-catalyzed C4-selective carboxylation of pyridines using CO₂. chemistryviews.org This process involves an initial C-H phosphination followed by carboxylation using a CuCl catalyst with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand and ZnEt₂ as a reductant. chemistryviews.org While this method targets the C4 position, it highlights the potential for developing catalytic systems for selective carboxylation at other positions.

Ligand design is integral to the success of these catalytic reactions. The ligand can influence the reactivity, selectivity, and stability of the metal catalyst. For instance, in the palladium-catalyzed C3-selective olefination of pyridine, the use of 1,10-phenanthroline (B135089) as a ligand was crucial for achieving the desired regioselectivity. nih.gov

Synthetic Routes to Related Benzyloxypyridine Carboxylic Acid Isomers and Analogues

The synthesis of isomers and analogues of this compound is of interest for exploring structure-activity relationships in various applications, including pharmaceuticals and materials science. nih.gov The synthetic strategies often involve similar principles of protection, activation, and functionalization, but are adapted to achieve different substitution patterns.

One approach to synthesizing isomers involves starting with the corresponding hydroxylated pyridine carboxylic acid isomer and applying similar benzylation techniques. For example, to synthesize 4-(benzyloxy)pyridine-2-carboxylic acid, one would start with 4-hydroxy-pyridine-2-carboxylic acid.

The synthesis of related heterocyclic systems, such as pyrimidine (B1678525) carboxylic acids, can also provide insights. A synthetic method for 5-hydroxy pyrimidine-2-carboxylic acid involves the reaction of 5-bromo-2-cyanopyrimidine with benzyl alcohol to form 5-benzyloxy-2-cyanopyrimidine. google.com This intermediate is then hydrolyzed under basic conditions, followed by acidification to yield the final product. google.com

The Hantzsch pyridine synthesis and the Guareschi–Thorpe condensation are classical methods that provide access to a wide range of substituted pyridines and pyridones, which can serve as precursors for further functionalization to obtain desired benzyloxypyridine carboxylic acid analogues. beilstein-journals.org

Furthermore, direct C-H functionalization methods offer a modern and efficient approach to creating diverse pyridine derivatives. nih.gov By carefully choosing the catalyst and directing group, it is possible to selectively introduce functional groups at the C3 or C4 positions of the pyridine ring, which can then be elaborated to the desired carboxylic acid. nih.govresearchgate.net

Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

The synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is achieved through the benzylation of a hydroxypyridinone precursor. The reaction involves the treatment of 1-Hydroxy-6-carboxy-2(1H)-pyridinone with benzyl chloride in the presence of a base.

A specific procedure involves mixing 1-Hydroxy-6-carboxy-2(1H)-pyridinone and anhydrous potassium carbonate with benzyl chloride in methanol. The mixture is heated under reflux for 16 hours. After filtration and evaporation of the solvent, the residue is dissolved in water and acidified. The resulting white precipitate is isolated by filtration, washed, and dried to yield the final product. This method has been reported to produce a 91% yield of 1-Benzyloxy-6-carboxy-2(1H)-pyridinone, which has a melting point of 176-177°C.

| Reactant/Reagent | Quantity | Role |

|---|---|---|

| 1-Hydroxy-6-carboxy-2(1H)-pyridinone | 15.5 g (0.1 mol) | Starting Material |

| Potassium carbonate (anhydrous) | 27.6 g (0.2 mol) | Base |

| Benzyl chloride | 15.2 g (0.12 mol) | Benzylation Agent |

| Methanol | 250 mL | Solvent |

| 6 N HCl | As needed | Acidification |

| Product: 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | 22.3 g (91% yield) | Product |

Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

The synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid typically starts from pyridine-2-carboxylic acid. The key transformation is the introduction of the benzyloxy group via a nucleophilic substitution reaction. This is commonly achieved by reacting pyridine-2-carboxylic acid with benzyl alcohol. The reaction is generally performed under reflux conditions to drive it to completion and may be catalyzed by a strong acid or base. This compound serves as a versatile intermediate in organic synthesis.

| Reactant/Reagent | Role |

|---|---|

| Pyridine-2-carboxylic acid | Starting Material |

| Benzyl alcohol | Benzylation Agent |

| Strong acid or base | Catalyst |

| Product: 5-(Benzyloxy)pyridine-2-carboxylic acid | Product |

Preparation of 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid

A direct, single-pot synthesis for 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid is not readily found in the literature. However, a plausible multi-step synthetic route can be proposed based on established reactions for its precursors. The strategy involves the synthesis of a functionalized quinoline (B57606) core followed by a cross-coupling reaction.

The proposed pathway is as follows:

Synthesis of 8-hydroxyquinoline (B1678124) : This is a common starting material in the synthesis of quinoline derivatives.

Benzylation : The hydroxyl group of 8-hydroxyquinoline is protected with a benzyl group to form 8-(benzyloxy)quinoline. nih.gov

Bromination : The 8-(benzyloxy)quinoline is then brominated. The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline, often results in a mixture of mono- and di-bromo derivatives, with 7-bromo-8-hydroxyquinoline being a possible product. acgpubs.org The compound 7-(Benzyloxy)-8-bromoquinoline is also noted as a commercially available, albeit costly, chemical intermediate. keyorganics.net

Cross-Coupling : The final step would involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling, to link the 7-bromo-8-(benzyloxy)quinoline intermediate with a suitable pyridine-2-carboxylic acid derivative (e.g., a boronic acid or ester). It is important to note that cross-coupling reactions involving 2-pyridyl nucleophiles can be challenging due to the instability and poor reactivity of the organometallic reagents. nih.gov

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Synthesis of 8-hydroxyquinoline | 8-Hydroxyquinoline |

| 2 | Benzylation of the hydroxyl group | 8-(Benzyloxy)quinoline |

| 3 | Bromination at the 7-position | 7-Bromo-8-(benzyloxy)quinoline |

| 4 | Cross-coupling with a pyridine-2-carboxylic acid derivative | 6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid |

Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

The synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid can be accomplished through a four-step process starting from furfuryl alcohol. This compound is a significant intermediate in the synthesis of the antiviral drug baloxavir (B560136) marboxil. The original four-step sequence was noted to have limitations such as low yield.

The synthetic pathway is described as follows:

Rearrangement : Furfuryl alcohol is used as the initial starting material.

Addition

Hydroxyl Protection : The hydroxyl group is protected.

Oxidation : The final step is an oxidation to yield the carboxylic acid.

One patented method involves reacting furfuryl alcohol with chlorine gas in a mixture of tetrahydrofuran (B95107) and water with potassium acetate. The resulting intermediate is further processed to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid with a reported purity of 99% and a yield of 83%.

| Step | Starting Material | Key Transformation | Final Product |

|---|---|---|---|

| 1-4 | Furfuryl alcohol | Rearrangement, Addition, Hydroxyl Protection, Oxidation | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-(benzyloxy)pyridine-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound provides critical information on the number, environment, and connectivity of protons. The acidic proton of the carboxylic acid group is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, often between 10–13 ppm. sigmaaldrich.comnih.gov This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. nih.gov

The protons of the pyridine (B92270) and benzene (B151609) rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The three protons on the pyridine ring form a distinct splitting pattern based on their coupling with each other. The protons of the benzyl (B1604629) group also provide key signals: the two methylene (B1212753) protons (CH₂) adjacent to the ether oxygen appear as a singlet, while the five protons of the phenyl ring show characteristic multiplets.

Table 1: Hypothetical ¹H NMR Data and Proton Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~8.2-8.4 | m | 1H | Pyridine-H |

| ~7.8-8.0 | m | 1H | Pyridine-H |

| ~7.2-7.6 | m | 6H | Pyridine-H & Phenyl-H |

| ~5.4 | s | 2H | OCH₂ |

Note: This table is illustrative. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Assignment

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly deshielded due to the attached oxygens, typically appearing in the 160–180 ppm range. sigmaaldrich.comnih.gov The carbon atoms of the pyridine and benzene rings resonate between approximately 110 and 160 ppm. The benzylic ether carbon (OCH₂) signal is usually found further upfield, typically in the 60-70 ppm region. The specific chemical shifts provide a fingerprint of the carbon skeleton, confirming the connectivity of the molecule.

Table 2: Hypothetical ¹³C NMR Data and Carbon Assignments for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~162 | C-O (Pyridine) |

| ~150 | C-N (Pyridine) |

| ~138 | Quaternary C (Benzene) |

| ~140 | CH (Pyridine) |

| ~128-130 | CH (Benzene) |

| ~120 | CH (Pyridine) |

| ~112 | CH (Pyridine) |

| ~70 | OCH₂ |

Note: This table is illustrative. Actual chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₁₃H₁₁NO₃). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous confirmation of the compound's identity. For its positional isomer, 4-(benzyloxy)pyridine-2-carboxylic acid, the predicted exact mass for the protonated molecule [M+H]⁺ is 230.08118 m/z. uni.lu Experimental HRMS would be expected to yield a value extremely close to this for the 6-(benzyloxy) isomer, confirming its atomic makeup.

LC-MS and ESI-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they are detected by the mass spectrometer. This is particularly useful for assessing the purity of a this compound sample and for monitoring its synthesis. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively polar molecules like carboxylic acids without causing significant fragmentation. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. cam.ac.uk The use of derivatization agents, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), can enhance the ionization efficiency and chromatographic retention of carboxylic acids for more sensitive detection. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint for definitive identification. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent feature is a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak, generally found around 1700 cm⁻¹. youtube.com Additionally, vibrations corresponding to the C-O stretch, aromatic C=C and C=N stretches from the pyridine and benzene rings, and C-H stretches are all expected to be present in the spectrum, providing a complete picture of the functional groups within the molecule. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500–3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700 (strong) | C=O Stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C, C=N Stretches | Aromatic/Pyridine Rings |

| ~1250 | C-O Stretch | Ether / Carboxylic Acid |

| ~1100 | C-O-C Stretch | Ether |

Note: This table presents typical ranges. Specific peak positions can vary.

Chromatographic Methods for Purity and Separation

Chromatography is an indispensable tool for assessing the purity of this compound and for monitoring its synthesis. By exploiting differential partitioning of the compound between a stationary phase and a mobile phase, techniques like HPLC and TLC allow for its separation from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound. The method offers high resolution and quantitative accuracy. For pyridine carboxylic acids and their derivatives, reversed-phase or mixed-mode chromatography is often employed. helixchrom.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating polar, ionizable compounds like pyridine carboxylic acids from related substances. helixchrom.com

A typical HPLC analysis would involve injecting a solution of the compound onto a column and eluting it with a mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer. The retention time, which is the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification. The purity is assessed by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research-grade compounds. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., Coresep 100) helixchrom.com |

| Mobile Phase | Isocratic mixture of Acetonitrile (ACN) and water with an acidic modifier (e.g., formic acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry at 254 nm or 280 nm |

| Expected Result | A major peak corresponding to this compound, with minor peaks indicating impurities. |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions in real-time. itwreagents.comlibretexts.org In the synthesis of this compound, TLC allows a chemist to quickly determine if the starting materials have been consumed and the desired product has been formed. khanacademy.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). khanacademy.org The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org The product, this compound, being more polar than a likely nonpolar starting material, would travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. libretexts.org By comparing the spots of the reaction mixture to the starting materials over time, the reaction's completion can be confirmed. rochester.edu

Table 2: Example of TLC for Monitoring Synthesis

| Compound | Mobile Phase (e.g., Hexane:Ethyl Acetate 3:1) | Expected Rf Value |

|---|---|---|

| Starting Material (e.g., a less polar precursor) | Hexane:Ethyl Acetate 3:1 rsc.org | ~0.7 |

| This compound (Product) | Hexane:Ethyl Acetate 3:1 rsc.org | ~0.4 |

Elemental Analysis and X-ray Crystallography (Implicit in structural confirmation)

While chromatography confirms purity, elemental analysis and X-ray crystallography provide fundamental data regarding the empirical formula and the precise three-dimensional structure of the molecule.

Elemental Analysis is a foundational technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a purified sample. wikipedia.org This method, often performed via combustion analysis, provides experimental data that is compared against the theoretical values calculated from the molecular formula. velp.comazom.com For this compound (C₁₃H₁₁NO₃), a close correlation between the experimental and calculated percentages (typically within ±0.4%) serves as crucial evidence to confirm the empirical formula and the compound's high purity. wikipedia.org

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % |

|---|---|---|

| Carbon (C) | C₁₃H₁₁NO₃ | 68.11% |

| Hydrogen (H) | C₁₃H₁₁NO₃ | 4.84% |

| Nitrogen (N) | C₁₃H₁₁NO₃ | 6.11% |

X-ray Crystallography stands as the definitive method for elucidating the absolute structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern provides detailed information about the atomic positions within the crystal lattice. For pyridine derivatives, X-ray crystallography confirms the molecular geometry, including bond lengths and angles, and reveals details about the conformation and any intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net The crystal structure of pyridine itself is known to be orthorhombic. wikipedia.org Although a specific crystal structure for this compound is not detailed here, analysis of related pyridine dicarboxylate structures shows they often crystallize in monoclinic space groups, with the data confirming molecular conformation and hydrogen bonding networks that dictate the crystal packing. researchgate.net This level of structural detail is invaluable for understanding the compound's physical properties and chemical reactivity.

Chemical Reactivity and Mechanistic Studies

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, most notably esterification and amidation.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification can be achieved through various methods, including classic Fischer esterification using an alcohol in the presence of an acid catalyst. google.comrug.nl However, to avoid potentially harsh acidic conditions that could affect other parts of the molecule, milder methods are often preferred. rug.nl For instance, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate ester formation under neutral conditions. The direct condensation of carboxylic acids and amines to form amides often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com

Modern synthetic protocols often utilize coupling reagents to facilitate amidation under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to activate the carboxylic acid, enabling its reaction with a wide range of amines to form the corresponding amides in good yields. nih.gov Another approach involves the in-situ generation of the acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine. nih.govnih.gov Interestingly, when reacting picolinic acid with thionyl chloride, chlorination at the 4-position of the pyridine ring can sometimes be observed as a side reaction. nih.govnih.gov

Table 1: Common Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Conditions | Product |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Reflux | Ester |

| Esterification | Alcohol, DCC | Neutral, Room Temp | Ester |

| Amidation | Amine, Heat (>160 °C) | Thermal | Amide |

| Amidation | Amine, EDCI, HOBt | Room Temp | Amide |

| Amidation | 1. SOCl₂ 2. Amine, Et₃N | 0 °C to Room Temp | Amide |

Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, particularly upon heating. The mechanism of this reaction has been a subject of detailed kinetic studies. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com For picolinic acid and its derivatives, decarboxylation is believed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. researchgate.netcdnsciencepub.com This zwitterion can then lose carbon dioxide to form a 2-pyridyl carbanion or, more likely, an ylide intermediate which is subsequently protonated. cdnsciencepub.comresearchgate.net

The rate and mechanism can be influenced by substituents on the pyridine ring. cdnsciencepub.com Electron-withdrawing groups can affect the electron density on the ring nitrogen and the stability of the intermediates, thereby influencing the reaction pathway. In some cases, such as during N-oxidation reactions with hydrogen peroxide, decarboxylation at the 2-position can occur as a concurrent reaction. scripps.edu The Barton decarboxylation, a radical-based method, provides another pathway for the removal of the carboxyl group, typically after its conversion to a thiohydroxamate ester. scripps.edu

Table 2: Proposed Intermediates in Picolinic Acid Decarboxylation

| Intermediate | Description | Conditions |

| Zwitterion | Protonated pyridine nitrogen, deprotonated carboxyl group | Aqueous, thermal |

| Ylide | Formed after CO₂ loss from the zwitterion | Aqueous, thermal |

| 2-Pyridyl Carbanion | Alternative intermediate after CO₂ loss | Non-aqueous solvents |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack, leading to N-oxidation and N-alkylation reactions.

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. pipzine-chem.com This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an acid. arkat-usa.org The N-oxidation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. scripps.edu For instance, 4-benzyloxypyridine can be oxidized to 4-benzyloxypyridine-N-oxide, and this N-oxide functionality can act as a hydrogen bond acceptor or be used to direct further functionalization. pipzine-chem.com Selective N-oxidation of pyridines in the presence of other oxidizable groups, like aliphatic amines, can be achieved by in-situ protonation of the more basic amine, thus deactivating it towards the oxidant. nih.gov

N-alkylation of the pyridine nitrogen introduces a positive charge on the ring, forming a pyridinium (B92312) salt. nih.govresearchgate.net This reaction can be accomplished with various alkylating agents. For example, the reaction of 2,6-bis(α-iminoalkyl)pyridines with methyl lithium results in N-methylation. nih.govresearchgate.net N-alkylation activates the pyridine ring, and the resulting pyridinium salts can be versatile intermediates. For example, 2-benzyloxy-1-methylpyridinium triflate has been used as a reagent for the benzylation of alcohols and carboxylic acids under neutral conditions. organic-chemistry.org

Reactions Involving the Benzyloxy Group

The benzyloxy group, attached to the pyridine ring at the 6-position, is essentially a benzyl (B1604629) ether and can undergo reactions characteristic of this functional group, primarily cleavage through nucleophilic substitution or elimination pathways.

The C-O bond of the benzyloxy group can be cleaved under various conditions. A common method for debenzylation is catalytic hydrogenolysis. wikipedia.org This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which reductively cleaves the benzyl-oxygen bond to yield the corresponding 6-hydroxypyridine derivative and toluene (B28343). organic-chemistry.org This method is generally mild and chemoselective.

Alternatively, the benzyloxy group can be removed under photoreductive conditions. Using a photocatalyst and a sacrificial reductant like ascorbic acid, the benzyl protecting group can be cleanly removed from oxyarene N-heterocycles. nih.gov Strong Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), have also been shown to be effective for the selective cleavage of benzyl ethers under mild conditions, tolerating a range of other functional groups. organic-chemistry.org Oxidative cleavage using reagents like dichlorodicyanoquinone (DDQ) is also a possibility, although it is more commonly used for p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov

The introduction of the benzyloxy group itself is a nucleophilic aromatic substitution reaction, typically starting from a halopyridine, such as 6-chloropiridine-2-carboxylic acid, and reacting it with benzyl alcohol in the presence of a base. youtube.comlibretexts.orgmasterorganicchemistry.com The reactivity of aryl halides in nucleophilic aromatic substitution is greatly enhanced by the presence of electron-withdrawing groups on the ring. libretexts.org

Table 3: Methods for Cleavage of the Benzyloxy Group

| Method | Reagent(s) | Byproduct | Conditions |

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild, Room Temp/Pressure |

| Photoreductive Cleavage | Photocatalyst, Ascorbic Acid | Toluene | Blue light irradiation |

| Lewis Acid Cleavage | BCl₃·SMe₂ | - | Mild, -20 °C to Room Temp |

| Oxidative Cleavage | DDQ | Benzaldehyde | Oxidative |

Hydrogenolysis and Other Deprotection Strategies

The benzyloxy group in 6-(benzyloxy)pyridine-2-carboxylic acid serves as a protective group for the corresponding phenol (B47542) (6-hydroxypyridine-2-carboxylic acid). The removal of this benzyl (Bn) group, a process known as deprotection, is a critical step in synthetic pathways where the hydroxyl functionality is required for subsequent reactions.

Hydrogenolysis is the most common and effective method for the cleavage of benzyl ethers. wikipedia.org This reaction involves the catalytic hydrogenation of the molecule. The process typically utilizes a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). wikipedia.orgnih.gov The benzyl C-O bond is cleaved, yielding the deprotected pyridinol and toluene as a byproduct.

While generally efficient, the hydrogenolysis of benzyl groups on pyridine-containing molecules can sometimes be challenging. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, late-stage deprotections in complex syntheses have been reported to be irreproducible at times, leading to incomplete reactions or the formation of side products due to the reduction of the pyridine ring itself under harsh conditions. nih.gov

Alternative deprotection strategies for benzyl ethers exist, though they are less frequently employed than hydrogenolysis. These can include treatment with strong acids or oxidizing agents. wikipedia.org However, the choice of method must be compatible with the other functional groups present in the molecule, in this case, the carboxylic acid.

Table 1: Common Deprotection Strategies for Benzyl Ethers

| Method | Reagents & Conditions | Products | Notes |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate. nih.gov | Deprotected Pyridinol, Toluene | Standard and widely used method. wikipedia.org Potential for catalyst poisoning by the pyridine nitrogen. nih.gov |

| Acid Cleavage | Strong acids (e.g., HBr, HI) | Deprotected Pyridinol, Benzyl Halide | Harsher conditions may not be suitable for all substrates. |

| Oxidative Cleavage | Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Deprotected Pyridinol, Benzaldehyde | Typically used for specific benzyl ethers like p-methoxybenzyl (PMB). wikipedia.org |

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is dictated by the inherent electronic properties of the heterocycle and the influence of its two substituents. The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom, which significantly impacts its susceptibility to both electrophilic and nucleophilic attack. pearson.com

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). pearson.com The electron-withdrawing nature of the ring nitrogen deactivates the ring towards attack by electrophiles. rsc.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium cation. This positive charge further deactivates the ring, making substitution even more difficult. rsc.org

In this compound, the two substituents have opposing electronic effects that influence the regioselectivity of any potential EAS reaction:

6-Benzyloxy group (-OCH₂Ph): This is an alkoxy group, which is strongly activating and an ortho, para-director due to resonance donation of its oxygen lone pair into the ring.

2-Carboxylic acid group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

The combined influence of a strong activating ortho, para-director and a deactivating meta-director on the already deactivated pyridine ring makes predicting the outcome of EAS complex. The powerful activating effect of the benzyloxy group might direct an incoming electrophile to the positions ortho or para to it (positions 5 and 3, respectively). However, the deactivating nature of both the carboxylic acid group and the pyridine ring itself means that forcing conditions would likely be required, which could lead to side reactions or decomposition.

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS) than benzene, particularly when a good leaving group is present. masterorganicchemistry.comyoutube.com This type of reaction is facilitated by the presence of electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. libretexts.org

For this compound, the reactivity in NAS reactions would depend on the presence of a suitable leaving group (like a halogen) on the ring. The substituents would have the following effects:

2-Carboxylic acid group (-COOH): As an electron-withdrawing group, it would activate the ring towards NAS, especially for leaving groups at the ortho and para positions (positions 3 and 5).

6-Benzyloxy group (-OCH₂Ph): As an electron-donating group, it would have a deactivating effect on NAS.

Therefore, if a leaving group were present, for instance at the 3- or 5-position, the electron-withdrawing carboxylic acid group would facilitate its displacement by a nucleophile. Reactions of this type are common for halopyridines, which are attacked by nucleophiles such as amines to form substituted pyridine products. youtube.com

Role of Substituents on Reactivity (e.g., Bromine)

The introduction of an additional substituent, such as a bromine atom, onto the ring of this compound would significantly alter its reactivity profile.

Effect on Electrophilic Aromatic Substitution (EAS): A bromine atom acts as an electron-withdrawing group through induction, further deactivating the ring towards EAS. While it is an ortho, para-director in benzene chemistry, its strong deactivating effect on the already electron-poor pyridine ring would make electrophilic substitution even more challenging.

Effect on Nucleophilic Aromatic Substitution (NAS): The role of a bromine substituent is most significant in the context of NAS, where it can act as a leaving group. The success of a NAS reaction on a bromo-substituted derivative of this compound would be highly dependent on the bromine's position.

If bromine is located at a position activated by the electron-withdrawing carboxylic acid group (e.g., position 3 or 5), it would be susceptible to displacement by strong nucleophiles.

Other Reactions: It is also relevant to consider reactions that involve the existing functional groups, which can be influenced by other substituents. For instance, a process known as decarboxylative bromination allows for the replacement of a carboxylic acid group with a bromine atom. nih.gov This reaction, often performed on electron-rich aromatic and heteroaromatic acids, provides a pathway to synthesize the corresponding aryl bromide from the carboxylic acid precursor. nih.gov

Table 2: Summary of Substituent Effects on Pyridine Ring Reactivity

| Substituent | Effect on EAS | Effect on NAS | Directing Effect (EAS) |

|---|---|---|---|

| -OCH₂Ph (Benzyloxy) | Activating | Deactivating | ortho, para |

| -COOH (Carboxylic Acid) | Deactivating | Activating | meta |

| -Br (Bromo) | Deactivating | Activating (as a group), Leaving Group (as a substituent) | ortho, para |

Pharmacological and Biological Research Applications

Drug Discovery and Development Pipeline

The unique chemical architecture of 6-(Benzyloxy)pyridine-2-carboxylic acid makes it a valuable entity in the drug discovery and development process. It functions both as a crucial intermediate for constructing more complex molecules and as a foundational scaffold for generating novel bioactive compounds.

This compound serves as a significant intermediate in the synthesis of more complex pharmaceutical agents. Its structure contains multiple reactive sites that can be chemically modified, allowing for the construction of elaborate molecular architectures. The carboxylic acid group and the pyridine (B92270) ring can participate in various chemical reactions, making it a versatile building block for medicinal chemists.

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. mdpi.comnih.gov The this compound structure acts as a versatile scaffold that can be systematically modified to develop new bioactive substances and drug candidates. The ease of substitution at various positions on the pyridine ring provides the structural flexibility needed to fine-tune pharmacological activity and selectivity. nih.gov By altering the substituents on this core structure, researchers can create libraries of related compounds to screen for desired biological effects, optimizing for potency and other pharmacological properties.

Pyridine carboxylic acid isomers and their derivatives are highly effective in the design of selective enzyme inhibitors, a critical area of drug development for treating diseases like cancer, diabetes, and viral infections. nih.gov The carboxylic acid group is particularly important as it can coordinate with metal ions present in the active sites of many enzymes, contributing to potent inhibition. nih.gov

Research into related pyridine structures has demonstrated their ability to inhibit a wide range of enzymes. For instance, novel derivatives of pyridine-2,5-dicarboxylic acid have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. nih.gov These compounds exhibited inhibitory constants (Ki) in the nanomolar range, indicating high potency. nih.gov The design of such molecules often involves creating hybrid structures, combining the pyridine core with other pharmacophores to enhance binding affinity and selectivity for the target enzyme. rsc.org

Table 1: Inhibition of Acetylcholinesterase and Carbonic Anhydrase by Synthesized Pyridine Derivatives Data sourced from a study on novel thiosemicarbazide (B42300) and 1,2,4-triazole (B32235) derivatives of pyridine-2,5-dicarboxylic acid. nih.gov

| Compound Class | Target Enzyme | Inhibition Constant (Ki) |

| Thiosemicarbazides | Acetylcholinesterase (AChE) | 3.07 ± 0.76 nM to 87.26 ± 29.25 nM |

| Thiosemicarbazides | Carbonic Anhydrase I (hCA I) | 1.47 ± 0.37 nM to 10.06 ± 2.96 nM |

| Thiosemicarbazides | Carbonic Anhydrase II (hCA II) | 3.55 ± 0.57 nM to 7.66 ± 2.06 nM |

| Bis-mercaptotriazoles | Acetylcholinesterase (AChE) | Not specified in the abstract |

| Bis-mercaptotriazoles | Carbonic Anhydrase I (hCA I) | Not specified in the abstract |

| Bis-mercaptotriazoles | Carbonic Anhydrase II (hCA II) | Not specified in the abstract |

Antimicrobial and Antiviral Activities of Pyridine Derivatives

In an era of increasing drug resistance, the development of new antimicrobial and antiviral agents is a global health priority. mdpi.comnih.gov Pyridine derivatives have emerged as a promising class of compounds in this field, demonstrating significant activity against a variety of pathogens. mdpi.com

Derivatives of pyridine carboxylic acids have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain N-alkylated pyridine-based salts have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov

One of the primary mechanisms behind the antibacterial action of some pyridine derivatives is metal sequestration. nih.gov Pyridine-2,6-dithiocarboxylic acid, a chelator produced by Pseudomonas species, exhibits antimicrobial properties by binding essential metal ions like iron, cobalt, and copper, thereby depriving bacteria of these crucial cofactors. nih.gov This antagonism can be reversed by the addition of these metals, confirming that metal sequestration is the primary mechanism of its antimicrobial activity. nih.gov

Table 2: Antibacterial Activity of N-Alkylated Pyridine-Based Organic Salts Data sourced from a study on the antibacterial and antibiofilm activities of synthesized pyridine-based salts. nih.gov

| Compound | Bacterial Strain | Concentration | Inhibition (%) |

| Salt 66 | S. aureus | 100 µg/mL | 56 ± 0.5% |

| Salt 66 | E. coli | 100 µg/mL | 55 ± 0.5% |

| Salt 65 | E. coli | 100 µg/mL | 55 ± 0.5% |

| Salt 61 | E. coli | 100 µg/mL | 55 ± 0.5% |

The pyridine scaffold is a key component in the development of novel antiviral agents. nih.gov Derivatives have shown good in vitro activity against a diverse range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses. nih.govnih.gov

The antiviral mechanisms of pyridine derivatives are varied and target different stages of the viral life cycle. nih.govnih.gov These mechanisms include:

Reverse Transcriptase (RT) Inhibition nih.gov

Polymerase Inhibition nih.gov

Inhibition of RNase H activity nih.gov

Inhibition of viral maturation nih.gov

Inhibition of viral kinases (e.g., AAK1, GAK) nih.gov

Inhibition of DNA and RNA replication nih.gov

While many of these findings are based on in vitro studies, they highlight the potential of pyridine derivatives as promising candidates for further development into clinically effective antiviral drugs. nih.gov

Modulation of Efflux Pumps (e.g., NorA inhibitors)

Bacterial efflux pumps are a primary defense mechanism against antibiotics, actively expelling therapeutic agents from the cell and contributing to antimicrobial resistance. The development of efflux pump inhibitors (EPIs) is a key strategy to restore the effectiveness of antibiotics that are substrates of these pumps. nih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for resistance to fluoroquinolones like norfloxacin.

Research into NorA inhibitors has explored various chemical scaffolds. While studies may not focus directly on this compound itself, the principles of inhibitor design are relevant. Potent inhibitors often work by interacting with essential amino acid residues within the substrate-binding pocket of the pump. nih.gov For instance, peptide mimics have been designed to block antibiotic efflux by targeting indispensable aspartate and glutamate (B1630785) residues in NorA. nih.gov The development of pyrazolobenzothiazine derivatives has also yielded potent NorA inhibitors that act synergistically with antibiotics against resistant bacterial strains. nih.gov This line of research underscores the potential for pyridine-based compounds to serve as core structures for new EPIs, aiming to reverse antibiotic resistance.

Anti-inflammatory and Analgesic Properties

The foundational structure, 2-Pyridinecarboxylic acid (picolinic acid), is recognized within compound libraries associated with immunology and inflammation research, suggesting a potential role for its derivatives in these areas. bldpharm.com The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). While extensive research detailing the specific anti-inflammatory and analgesic properties of this compound is not widely published, its structural components suggest it as a candidate for such investigations. The development of novel compounds for inflammation often involves modifying known scaffolds to enhance potency or reduce side effects, a strategy for which this compound could be suitable.

Anticancer Research and Src Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a critical role in cancer progression, making them a major target in modern drug discovery. nih.gov The inhibition of their catalytic activity is a central therapeutic concept. In this context, research has been conducted on analogues of this compound. One study focused on the design and synthesis of novel 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src kinase inhibitors. nih.gov This highlights the utility of the benzyloxy group in designing molecules that target the kinase domain.

Furthermore, the broader pyridine carboxylic acid scaffold is utilized in developing inhibitors for other cancer-related targets. For example, 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have been developed as inhibitors of carbonic anhydrase isoforms IX and XII, which are tumor-associated enzymes. nih.gov These efforts demonstrate the modularity of using a carboxylic acid-functionalized heterocyclic core to create targeted anticancer agents.

| Compound Class | Target | Research Focus | Reference |

|---|---|---|---|

| 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides | Src Kinase | Inhibition of catalytic activity for anticancer applications. | nih.gov |

| 2-Aryl-quinazolin-4-yl aminobenzoic acids | Carbonic Anhydrase IX/XII | Development of non-classical inhibitors for cancer therapy. | nih.gov |

Targeting Histone Demethylases

Histone demethylases are epigenetic regulators that are increasingly recognized as important targets in cancer therapy. The development of small molecule inhibitors against these enzymes is an active area of research. However, based on currently available scientific literature, the specific application of this compound as an inhibitor of histone demethylases is not extensively documented. This remains an area open for future exploration.

Metallobeta-Lactamase Inhibition for Antibiotic Resistance

The emergence of carbapenem-resistant bacteria, often driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to public health. These enzymes utilize zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. A key strategy to combat this resistance is the development of MBL inhibitors.

The pyridine carboxylic acid scaffold is a promising starting point for designing such inhibitors, largely due to its metal-chelating properties. Research has shown that pyridine monothiocarboxylic acid analogs can inhibit MBLs. nih.gov More specifically, pyridine-2,6-dithiocarboxylic acid has been identified as a potent inhibitor of the New Delhi Metallo-β-lactamase-1 (NDM-1), one of the most widespread MBLs. nih.gov The inhibitory action of these compounds is attributed to their ability to chelate the zinc ions essential for the enzyme's catalytic function. nih.gov

| Inhibitor Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Pyridine monothiocarboxylic acid analogs | Metallo-β-lactamases | Demonstrates the potential of the pyridine scaffold for MBL inhibition. | nih.gov |

| Pyridine-2,6-dithiocarboxylic acid | New Delhi Metallo-β-lactamase-1 (NDM-1) | Acts as a metal chelator to inhibit a clinically significant resistance enzyme. | nih.gov |

Tuberculosis Drug Discovery and Imidazopyridine Analogues

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide, with multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains posing a major challenge. rsc.orgrsc.org This has spurred the search for new anti-TB agents with novel mechanisms of action. The imidazopyridine scaffold has been recognized as a highly important structure in TB drug discovery. rsc.orgrsc.org

Imidazopyridine amides (IPAs), such as the clinical candidate Q203 (telacebec), have shown potent activity by targeting the cytochrome bcc-aa3 subunit of the respiratory CIII2CIV2 supercomplex in the mycobacterial electron transport chain. nih.gov The synthesis of these complex heterocyclic systems often utilizes simpler building blocks. Pyridine-2-carboxylic acid derivatives, including structures related to this compound, serve as key precursors in the construction of the imidazo[1,2-a]pyridine (B132010) core. nih.gov The versatility of the pyridine ring allows for the introduction of various substituents required for potent antimycobacterial activity and favorable pharmacokinetic properties.

| Compound Class | Target | Mechanism | Relevance of Precursor | Reference |

|---|---|---|---|---|

| Imidazopyridine Amides (IPAs) | Mycobacterium tuberculosis | Inhibition of the CIII2CIV2 supercomplex in the electron transport chain. | Pyridine-2-carboxylic acid derivatives are key synthetic precursors. | rsc.orgnih.gov |

Metal Chelation Agents in Biological Systems

The ability to bind metal ions is a critical function in many biological processes and a valuable mechanism for therapeutic intervention. The pyridine-2-carboxylic acid (picolinic acid) structure is a classic bidentate ligand, capable of forming stable complexes with various metal ions. This intrinsic chelating property is a cornerstone of its application in biological systems.

As discussed in the context of antibiotic resistance, derivatives such as pyridine-2,6-dithiocarboxylic acid are investigated specifically for their role as metal chelators. nih.gov By sequestering the Zn²⁺ ions from the active site of metallo-β-lactamases, they effectively inhibit the enzyme and prevent the degradation of antibiotics. This application demonstrates a clear and impactful use of the pyridine carboxylic acid scaffold as a metal chelation agent to address a critical challenge in medicine.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "6-(Benzyloxy)pyridine-2-carboxylic acid," docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

While specific docking studies on "this compound" are not extensively documented in publicly available literature, insights can be drawn from studies on analogous picolinic acid derivatives. pensoft.net For instance, derivatives of picolinic acid have been docked into the active sites of various enzymes, such as the EGFR kinase domain, to assess their potential as anticancer agents. pensoft.net These studies often reveal that the pyridine (B92270) nitrogen and the carboxylic acid group are crucial for forming key interactions, such as hydrogen bonds and metal coordination, with amino acid residues in the target's active site. nih.gov

For "this compound," a hypothetical docking study would likely show the carboxylic acid group chelating with metal ions or forming hydrogen bonds with residues like serine or histidine. The pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine. The large, flexible benzyloxy group at the 6-position can explore hydrophobic pockets within the binding site, potentially enhancing binding affinity and selectivity compared to unsubstituted picolinic acid. nih.gov The binding orientation would be significantly influenced by the steric and electronic profile of the benzyloxy substituent.

Table 1: Potential Molecular Docking Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Residues (Examples) |

| Carboxylic Acid | Hydrogen Bonding, Metal Chelation | Ser, His, Arg, Zn²⁺ |

| Pyridine Ring | π-π Stacking, Cation-π | Phe, Tyr, Trp |

| Benzyloxy Group | Hydrophobic Interactions, van der Waals | Leu, Val, Ile, Ala |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity.

In a hypothetical QSAR model for a series of 6-substituted pyridine-2-carboxylic acids, the benzyloxy group would significantly impact several key descriptors. Its presence would increase the octanol-water partition coefficient (logP), suggesting altered solubility and membrane permeability. The size and shape of the benzyloxy group would also be captured by steric descriptors. The development of a reliable QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target. chemrevlett.com

Table 2: Key QSAR Descriptors Influenced by the Benzyloxy Group

| Descriptor Class | Specific Descriptor Example | Predicted Influence of Benzyloxy Group |

| Electronic | Dipole Moment, HOMO/LUMO energies | Alteration of electron distribution and reactivity |

| Steric | Molecular Volume, Surface Area | Significant increase due to bulky substituent |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Increase in hydrophobicity |

| Topological | Wiener Index, Kier & Hall Indices | Changes in molecular connectivity and branching |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties.

DFT studies on 2-benzyloxypyridine derivatives have been conducted to investigate reaction mechanisms, such as anionic rearrangements. researchgate.net These studies reveal how substituents on the pyridine and benzene (B151609) rings influence the activation energies and reaction pathways. researchgate.net For "this compound," DFT calculations at a level like B3LYP/6-311++G** could provide precise information on its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, DFT can be used to calculate the molecule's electrostatic potential map, which highlights regions of positive and negative charge. This map would likely show a high negative potential around the carboxylic oxygen atoms and the pyridine nitrogen, indicating their roles as hydrogen bond acceptors. The distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) can also be determined, which are crucial for understanding the molecule's reactivity and electronic transitions.

Table 3: Predicted Geometrical Parameters of this compound from DFT

| Parameter | Predicted Value Range (based on similar structures) |

| C-O (carboxyl) bond length | ~1.20 - 1.35 Å |

| C=O (carboxyl) bond length | ~1.20 - 1.25 Å |

| Pyridine C-N bond lengths | ~1.33 - 1.35 Å |

| Dihedral angle (Pyridine-CH₂-O-Benzyl) | Variable, indicating conformational flexibility |

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict chemical and physical properties. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For "this compound," the HOMO is expected to be located primarily on the electron-rich benzyloxy and pyridine rings, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient pyridine ring and the carboxylic acid group, suggesting these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity.

Quantum chemical calculations on picolinic acid derivatives have shown that the nature and position of substituents significantly alter the energies and distributions of these frontier orbitals. nih.govnih.gov The introduction of the benzyloxy group at the 6-position would be expected to raise the energy of the HOMO compared to unsubstituted picolinic acid, potentially making the molecule more susceptible to oxidation.

Table 4: Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Benzyloxy group, Pyridine ring | Site for electrophilic attack, electron donation |

| LUMO | Pyridine ring, Carboxylic acid group | Site for nucleophilic attack, electron acceptance |

| HOMO-LUMO Gap | Moderate | Indicator of chemical stability and reactivity |

Predictive Modeling for Physicochemical Properties

Computational methods can be used to predict a variety of physicochemical properties that are crucial for the development and application of a chemical compound. These properties include solubility, pKa, and various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

For "this compound," several properties can be estimated using predictive models. The pKa of the carboxylic acid group is expected to be in the acidic range, influenced by the electron-withdrawing nature of the pyridine ring. The presence of the large, nonpolar benzyloxy group is predicted to significantly decrease aqueous solubility compared to the parent picolinic acid. Various online tools and software packages can provide estimates for properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are all critical for assessing drug-likeness according to frameworks like Lipinski's Rule of Five.

Table 5: Predicted Physicochemical Properties of this compound